[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid
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Description
[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.39. The purity is usually 95%.
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Biological Activity
The compound [(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid , also referred to as 6-methyl-8-oxo-spirochromene , is a synthetic derivative notable for its complex spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic framework that includes a chromene core. Its molecular formula is C20H22O5, with a CAS number of 864763-36-0. The presence of multiple functional groups suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₂O₅ |
CAS Number | 864763-36-0 |
Structure | Spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen] |
Mechanisms of Biological Activity
Research indicates that compounds with chromene structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 6-methyl-8-oxo-spirochromene have shown significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been noted to block pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Certain spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of spirochromene derivatives against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties .
- Anti-inflammatory Research : Research on chromene analogs has shown their ability to inhibit the production of TNF-α in vitro, which is crucial for managing conditions like rheumatoid arthritis .
- Anticancer Activity : A study reported that certain derivatives exhibited IC50 values in the nanomolar range against leukemia cell lines, indicating potent anticancer activity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity | Notable Effects |
---|---|---|---|
6-Methyl-8-Oxo-Spirone | Spirocyclic without propanamide | Antimicrobial | Effective against various bacteria |
Propanamide Derivatives | Amide group present | Varies widely | Potentially broader pharmacological effects |
Pyranone Compounds | Contains pyranone ring | Varies widely | Different substituents affect activity |
Properties
IUPAC Name |
2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-10-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-12-9-16(23)25-18-14(12)10-13-5-8-20(6-3-2-4-7-20)26-17(13)19(18)24-11-15(21)22/h9-10H,2-8,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLUNYUGKTCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.